REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:22][CH2:23][CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26]>CN(C)C=O>[CH2:28]([O:27][C:25](=[O:26])[CH2:24][CH2:23][CH2:22][N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)[CH3:29] |f:1.2.3|
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=NNC1)C
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Name
|
|
Quantity
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44.5 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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36.9 mL
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Type
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reactant
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Smiles
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BrCCCC(=O)OCC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
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stirred at 75° C. for 6 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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the insoluble material was filtered off through celite
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Type
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ADDITION
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Details
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To the filtrate was added water (150 ml)
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Type
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EXTRACTION
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Details
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the mixture was extracted twice with ethyl acetate (100 ml, 50 ml)
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Type
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ADDITION
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Details
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To the aqueous layer was added water (100 ml) again
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Type
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EXTRACTION
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Details
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the mixture was extracted twice with ethyl acetate (50 ml)
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Type
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ADDITION
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Details
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To the combined organic layer was added n-hexane (100 ml)
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Type
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WASH
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Details
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the mixture was washed 3 times with water (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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once with saturated brine, dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate-5/1 to 1/1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(CCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.4 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |